1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine
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Overview
Description
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine is an organic compound with the molecular formula C11H14BrN. It is a cyclopropane derivative featuring a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 4-bromophenethylamine with cyclopropanecarboxylic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts such as rhodium or palladium complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[2-(4-bromophenyl)ethyl]cyclopropan-1-one.
Reduction: Formation of 1-[2-(phenyl)ethyl]cyclopropan-1-amine.
Substitution: Formation of 1-[2-(4-methoxyphenyl)ethyl]cyclopropan-1-amine.
Scientific Research Applications
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity to the molecule, affecting its binding affinity and specificity . The compound may also participate in various signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Chlorophenyl)ethyl]cyclopropan-1-amine
- 1-[2-(4-Fluorophenyl)ethyl]cyclopropan-1-amine
- 1-[2-(4-Methylphenyl)ethyl]cyclopropan-1-amine
Uniqueness
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)5-6-11(13)7-8-11/h1-4H,5-8,13H2 |
InChI Key |
DUVXNCSFRZHCKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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